molecular formula C23H23N5O2S B11234940 N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide

Cat. No.: B11234940
M. Wt: 433.5 g/mol
InChI Key: LNJFDCSJGVQEQB-UHFFFAOYSA-N
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Description

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a pyrimidine ring with dimethylamino and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide typically involves multiple steps. One common approach is to start with the synthesis of the naphthalene-2-sulfonamide precursor. This can be achieved by reacting naphthalene with chlorosulfonic acid to form naphthalene-2-sulfonyl chloride, which is then treated with ammonia to yield naphthalene-2-sulfonamide .

Next, the pyrimidine ring is synthesized by reacting 4-chloro-6-methylpyrimidine with dimethylamine. The resulting 4-(dimethylamino)-6-methylpyrimidine is then coupled with 4-aminophenylamine to form the intermediate compound . Finally, the intermediate is reacted with naphthalene-2-sulfonamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides .

Mechanism of Action

The mechanism of action of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to various physiological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide can be compared with other sulfonamide compounds, such as:

    Benzenesulfonamide: A simpler sulfonamide with a benzene ring instead of a naphthalene ring.

    Naphthalene-2-sulfonamide: Similar to the target compound but lacks the pyrimidine ring and dimethylamino substituents.

    4-nitrophenylsulfonyltryptophan: A sulfonamide compound with a nitrophenyl group and tryptophan moiety.

The uniqueness of this compound lies in its complex structure, which combines a naphthalene ring, a sulfonamide group, and a pyrimidine ring with specific substituents. This unique structure contributes to its diverse range of applications and potential as a multifunctional compound in scientific research.

Properties

Molecular Formula

C23H23N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C23H23N5O2S/c1-16-14-22(28(2)3)26-23(24-16)25-19-9-11-20(12-10-19)27-31(29,30)21-13-8-17-6-4-5-7-18(17)15-21/h4-15,27H,1-3H3,(H,24,25,26)

InChI Key

LNJFDCSJGVQEQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C)C

Origin of Product

United States

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